molecular formula C18H20N2 B12796012 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline CAS No. 84500-68-5

1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline

Cat. No.: B12796012
CAS No.: 84500-68-5
M. Wt: 264.4 g/mol
InChI Key: NDHNLLQPMVDMRO-UHFFFAOYSA-N
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Description

1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is a complex organic compound with the molecular formula C18H20N2 It is a derivative of isoquinoline, characterized by its octahydro structure, which means it has been fully hydrogenated, resulting in a saturated bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline typically involves the hydrogenation of biisoquinoline derivatives. One common method is the catalytic hydrogenation of 1,1’-biisoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. This process results in the addition of hydrogen atoms to the double bonds, converting the aromatic rings into saturated rings.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biisoquinoline: The non-hydrogenated form of the compound.

    Tetrahydroisoquinoline: A partially hydrogenated derivative.

    Quinoline: An aromatic compound with a similar structure but without hydrogenation.

Uniqueness

1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its aromatic counterparts

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHNLLQPMVDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314240
Record name 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84500-68-5
Record name 1,1′,2,2′,3,3′,4,4′-Octahydro-1,1′-biisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84500-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084500685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC281678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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